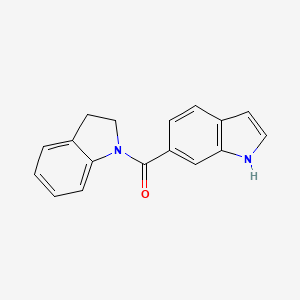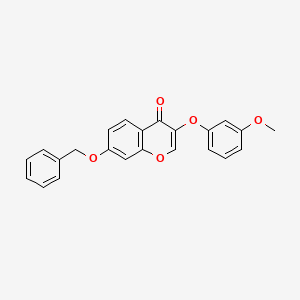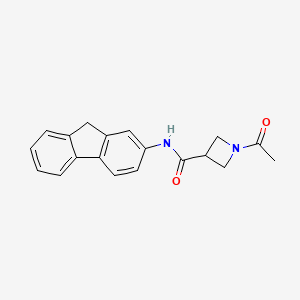![molecular formula C29H30N2O5 B6502580 3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 920440-69-3](/img/structure/B6502580.png)
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one, commonly known as 3,4-DMPC, is a chemical compound that has been studied for its potential use in various scientific applications. It is a member of the class of compounds known as chromenes, which are characterized by the presence of a chromene ring system. 3,4-DMPC has been studied for its ability to interact with various biological systems, such as enzymes, proteins, and DNA.
科学的研究の応用
3,4-DMPC has been studied for its potential use in various scientific applications. It has been used in the study of enzymes and proteins, as well as in the study of DNA and RNA. It has also been studied for its potential use in drug delivery systems, as it has been found to interact with various biological systems. Additionally, 3,4-DMPC has been studied for its potential use in the study of cell signaling pathways and its potential role in the treatment of various diseases.
作用機序
3,4-DMPC has been found to interact with various biological systems, including enzymes, proteins, and DNA. It has been found to interact with enzymes by binding to their active sites, which can then lead to changes in their activity. It has also been found to interact with proteins and DNA by binding to their active sites, which can then lead to changes in their activity. Additionally, 3,4-DMPC has been found to interact with cell signaling pathways, which can then lead to changes in the activity of various proteins and enzymes.
Biochemical and Physiological Effects
3,4-DMPC has been found to have various biochemical and physiological effects. It has been found to interact with enzymes, proteins, and DNA, which can then lead to changes in their activity. Additionally, it has been found to interact with cell signaling pathways, which can then lead to changes in the activity of various proteins and enzymes. Furthermore, it has been found to have anti-inflammatory and antioxidant effects, as well as the potential to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of 3,4-DMPC in laboratory experiments has several advantages. It is relatively easy to synthesize and isolate, and it is relatively stable in solution. Additionally, it has been found to interact with various biological systems, which makes it useful for the study of enzymes, proteins, and DNA. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and it is not soluble in water, which can limit its use in some experiments.
将来の方向性
The potential future directions for 3,4-DMPC are numerous. It has been found to interact with various biological systems, which could make it useful for the development of new drugs and drug delivery systems. Additionally, its anti-inflammatory and antioxidant effects could make it useful for the treatment of various diseases. Furthermore, its potential to inhibit the growth of certain types of cancer cells could make it useful for the development of new cancer treatments. Finally, its ability to interact with cell signaling pathways could make it useful for the study of various diseases and disorders.
合成法
3,4-DMPC can be synthesized using a variety of methods. The most common method involves the reaction of 3,4-dimethoxybenzaldehyde and 4-phenylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature, and the product can then be isolated by filtration or crystallization. Other methods of synthesis, such as the reaction of 3,4-dimethoxybenzaldehyde with 4-phenylpiperazine in the presence of catalytic amounts of palladium or platinum, have also been reported.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-26-11-8-21(18-28(26)34-2)25-20-36-27-19-23(9-10-24(27)29(25)32)35-17-16-30-12-14-31(15-13-30)22-6-4-3-5-7-22/h3-11,18-20H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDHLSTGXHLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502529.png)



![7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one](/img/structure/B6502571.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502573.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide](/img/structure/B6502587.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6502590.png)

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-[(2-hydroxyethyl)amino]ethan-1-one](/img/structure/B6502612.png)
![(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6502617.png)
![(4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502625.png)